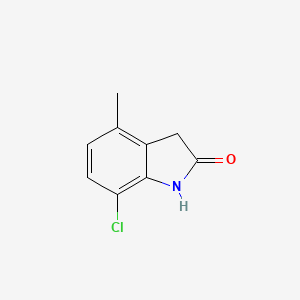

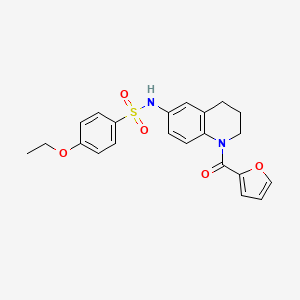

![molecular formula C17H25N5O2 B2969051 8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941951-01-5](/img/structure/B2969051.png)

8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are essential components of DNA and RNA, and also serve as precursors to molecules such as ATP, GTP, cyclic AMP, NADH, and coenzyme A .

Synthesis Analysis

Purine synthesis often involves the use of enzymes from purine and pyrimidine salvage pathways, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases . These enzymes have been successfully employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs .Molecular Structure Analysis

The sec-butyl group in the compound is a portion of molecular structure equivalent to butane minus one hydrogen atom from carbon 2 . The compound also appears to contain an imidazole ring, which is a five-membered planar ring, which is prevalent in natural and synthetic chemistry .Chemical Reactions Analysis

Purines can undergo a variety of chemical reactions. For example, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid .Applications De Recherche Scientifique

Receptor Affinity and Pharmacological Evaluation

- A study by Zagórska et al. (2015) synthesized and tested a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. They identified compounds with significant receptor affinity, suggesting potential for therapeutic applications in antidepressants and anxiolytics (Zagórska et al., 2015).

- Another research by Zagórska et al. (2016) focused on octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. They found that these compounds showed significant inhibitory potencies for phosphodiesterases, suggesting potential for further therapeutic research (Zagórska et al., 2016).

Molecular Synthesis and Biological Activity

- Research by Coburn and Taylor (1982) on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, revealed their existence predominantly in the C3-H tautomeric form and their ability to undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Structural Activity Relationship Studies

- A study by Baraldi et al. (2008) described the synthesis of imidazo[2,1-f]purine-2,4-diones as potent and selective A(3) adenosine receptor antagonists. This research provided insights into improving the potency and hydrophilicity of these compounds (Baraldi et al., 2008).

Synthesis and Antiviral Activity

- Kim et al. (1978) discussed the synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and its nucleoside and nucleotide derivatives. These compounds exhibited moderate antiviral activity, particularly against rhinovirus at non-toxic dosage levels (Kim et al., 1978).

Propriétés

IUPAC Name |

6-butan-2-yl-2-butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-6-8-9-20-15(23)13-14(19(5)17(20)24)18-16-21(13)10-12(4)22(16)11(3)7-2/h10-11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDVIBWENLCLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)CC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

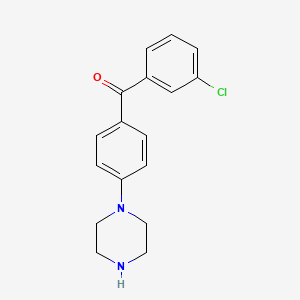

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)

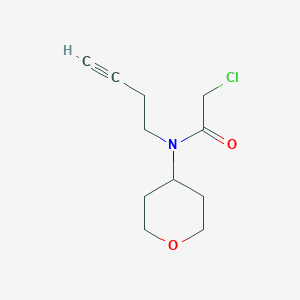

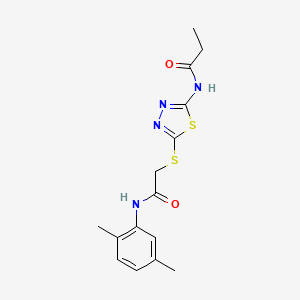

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2968979.png)

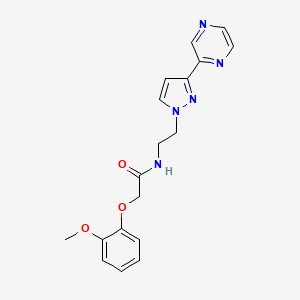

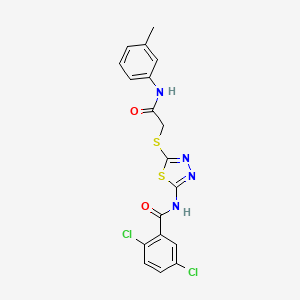

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B2968980.png)

![2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2968986.png)

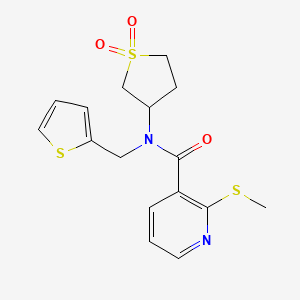

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2968988.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)